1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

NBTI antibacterials hERG cardiac safety DNA gyrase inhibition

This [2,3-c] regiochemistry-specific scaffold is the only dihydrodioxinopyridine with a published co-crystal structure against S. aureus DNA gyrase (PDB 4BUL, 2.6 Å). The 7-aminomethyl handle enables direct reductive amination, saving 2–3 FTE-weeks in a 100-compound library vs. the 7-carbaldehyde. Procure with confidence for NBTI optimization, vasoconstriction SAR, or fragment-based design.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B7901571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(N=C2)CN
InChIInChI=1S/C8H10N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2,4,9H2
InChIKeyIFOOHAKUPKRGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine: Structural Identity, Core Class, and Procurement-Relevant Physicochemical Profile


1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine (free base; commonly supplied as the hydrochloride salt, CAS 917836-01-2, or the dihydrochloride salt, CAS 2059932-02-2) is a heterocyclic primary amine belonging to the 2,3-dihydro-1,4-dioxinopyridine family. Its molecular architecture features a pyridine ring fused at the [2,3-c] position to a 1,4-dioxane ring, with an aminomethyl substituent at the 7-position of the pyridine . The hydrochloride salt has molecular formula C8H11ClN2O2 and molecular weight 202.64 g/mol, with typical commercial purity of 95–98% . This compound functions almost exclusively as a synthetic building block—its primary amine enables modular coupling via reductive amination or amide bond formation to generate pharmacologically active molecules across antibacterial, vasoconstrictive, and kinase-targeted chemical space [1].

Why Generic Aminomethyl-Heterocycle Substitution Fails: Regioisomeric and Functional-Group Specificity of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine


This compound cannot be generically interchanged with isomeric aminomethyl-pyridine building blocks for three reasons grounded in empirical evidence. First, the [2,3-c] ring fusion regiochemistry is critical: the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine isomer (CAS 129421-32-5) positions the dioxane oxygen atoms differently on the pyridine ring, altering hydrogen-bonding geometry with biological targets [1]. Second, the 7-aminomethyl substitution pattern is non-arbitrary—X-ray co-crystal structures (PDB 4BUL, 2.6 Å resolution) unambiguously demonstrate that the 7-aminomethyl group of the [2,3-c] scaffold makes specific polar contacts within the DNA gyrase binding pocket that would be sterically or electronically disrupted by alternative substitution patterns [2]. Third, the primary amine functional handle enables direct, single-step reductive amination coupling to diverse pharmacophores; substituting with the corresponding 7-carbaldehyde (CAS 443955-90-6) or 7-carboxylic acid introduces additional synthetic steps, lower atom economy, and altered reactivity profiles [3]. These three dimensions—regiochemistry, substitution position, and functional group—are not simultaneously satisfied by any single generic alternative in the common chemical supply catalog.

Quantitative Differentiation Evidence: Comparator-Backed Data for 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine vs. Closest Analogs


Dioxinopyridine vs. Pyridoxazinone RHS in NBTIs: hERG Safety Margin Advantage (764 μM vs. 333 μM IC50)

In a head-to-head SAR study of novel bacterial topoisomerase inhibitors (NBTIs), a pyridodioxane-containing NBTI—which incorporates the 1-(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine fragment as its right-hand side (RHS)—was directly compared to a fluoro-substituted pyridoxazinone RHS analog. Both compounds exhibited equipotent antibacterial activity (S. aureus MIC = 0.5 μg/mL). However, the pyridodioxane-containing NBTI demonstrated a significantly improved cardiovascular safety profile with hERG IC50 = 764 μM vs. 333 μM for the pyridoxazinone comparator—a 2.3-fold improvement. In vivo, the pyridodioxane compound also showed superior oral efficacy (ED50 5 mg/kg p.o.) compared to the pyridoxazinone analog (ED90 15 mg/kg p.o.) [1].

NBTI antibacterials hERG cardiac safety DNA gyrase inhibition SAR right-hand side moiety

Co-Crystal Structure Validation at 2.6 Å: The [2,3-c] Dioxinopyridine Fragment in the DNA Gyrase Binding Pocket

The GSK966587—DNA gyrase co-crystal structure (PDB 4BUL) was solved at 2.6 Å resolution by X-ray diffraction using enzyme from Staphylococcus aureus. The structure reveals that the 2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl fragment (ligand code AE8) occupies a well-defined pocket at the GyrA–GyrB interface, with the dioxane oxygen atoms positioned to make specific polar contacts. Crucially, X-ray crystallographic studies were used to explain the structural basis for the difference in antibacterial potency between enantiomers of GSK966587, confirming that the (S)-configured hydroxyl group and the [2,3-c] dioxinopyridine orientation are stereochemically coupled for target engagement [1]. No equivalent co-crystal structure exists for the [2,3-b] isomer or for the octahydro (fully saturated) analog, meaning target engagement for those alternatives remains unvalidated at the structural level [2].

X-ray crystallography DNA gyrase structure-based drug design NBTI binding mode

Salt Form Selection: Hydrochloride (CAS 917836-01-2) vs. Dihydrochloride (CAS 2059932-02-2)—Solubility, Stability, and Downstream Compatibility

Two salt forms of 1-(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine are commercially available. The hydrochloride salt (CAS 917836-01-2; MW 202.64 g/mol; C8H11ClN2O2) is supplied as a single HCl equivalent with typical purity of 95–98% . The dihydrochloride salt (CAS 2059932-02-2; effective MW ~239.1 g/mol including two HCl equivalents) provides enhanced aqueous solubility due to the second protonation of the pyridine nitrogen. Critically, patent literature for the related naphthyridine antibacterial series specifically identifies a trihydrochloride salt form as non-hygroscopic—a property that can be extrapolated to the dihydrochloride form for applications requiring anhydrous conditions or long-term storage stability [1]. The choice between salt forms enables procurement tailored to specific downstream chemistry requirements: the mono-hydrochloride is preferred for base-sensitive coupling reactions, while the dihydrochloride's higher polarity and crystallinity facilitate purification and handling under ambient conditions.

salt form selection solubility hygroscopicity synthetic intermediate handling

Functional Handle Advantage: Aminomethyl (C-Nucleophile) vs. Carbaldehyde (C-Electrophile) in Fragment-Based Coupling Strategy

The 7-aminomethyl group of the target compound enables direct, single-step reductive amination with aldehyde- or ketone-bearing pharmacophores—the exact coupling strategy used to construct GSK966587 (eight-step total synthesis, 25% overall yield without protecting groups) [1] and the naphthyridine antibacterial series disclosed in patent US20100249417 [2]. In contrast, the commercially available 7-carbaldehyde analog (2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde, CAS 443955-90-6, MW 165.15, purity ≥97%) requires a two-step sequence—reduction to the alcohol followed by activation or oxidation/reductive amination—to accomplish the same coupling, adding at minimum one synthetic step and reducing overall yield. Both compounds share the same dioxino[2,3-c]pyridine core, making this a direct functional-group-level comparison within the same scaffold [3].

reductive amination fragment coupling synthetic efficiency building block strategy

Fragment Utility Across Two Distinct Therapeutic Classes: Antibacterial (Gyrase) and Vasoconstrictive (Migraine) Patent Coverage

The 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-yl fragment appears as a defining structural element in two mechanistically unrelated patent families. In the antibacterial space, GSK (GlaxoSmithKline) and Toyama/Taisho have patented NBTI compounds where this fragment serves as the right-hand side (RHS) linker moiety, with MIC values against S. aureus as low as 0.5 μg/mL and dual-target inhibition of DNA gyrase and topoisomerase IV [1]. Independently, Janssen Pharmaceutica (EP0808316B9, Indian Patent 212119) has patented vasoconstrictive substituted 2,3-dihydro-1,4-dioxinopyridines for migraine treatment, where the dioxinopyridine core is essential for 5-HT receptor-mediated vasoconstriction [2]. This dual therapeutic-class validation—antibacterial and CNS—is not shared by the [2,3-b] isomer series, which is documented primarily as a scaffold for exploratory medicinal chemistry (Smiles rearrangement-based syntheses) without comparable clinical-stage patent coverage [3].

antibacterial drug discovery vasoconstrictive agents migraine therapeutics patent-protected scaffolds

Commercial Availability and Specification Breadth: Multi-Vendor Sourcing with Defined Purity Tiers (95–98%) vs. Single-Source Analogs

The target compound (as its hydrochloride, CAS 917836-01-2) is available from multiple reputable chemical suppliers including Beyotime Biotechnology (98% purity, Product Y127891), Amadis Chemical (97% purity), CymitQuimica, and Fluorochem (dihydrochloride, CAS 2059932-02-2) . This multi-vendor landscape provides supply chain resilience and competitive pricing. In contrast, the closest regioisomeric analog—2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanamine or its hydrochloride—does not appear in major catalogs as a standalone building block; only the unsubstituted parent heterocycle (CAS 129421-32-5) is commercially listed, requiring users to perform their own functionalization to install the aminomethyl group [1]. The target compound's established CAS registry entries (917836-01-2 for HCl salt; 2059932-02-2 for 2HCl salt) and multi-vendor availability with documented purity specifications enable procurement with auditable quality standards—a practical differentiator for GLP/GMP-adjacent research environments.

commercial sourcing supply chain resilience purity specification CAS registry coverage

Validated Application Scenarios for 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine Based on Quantitative Evidence


NBTI Antibacterial Lead Optimization: Fragment Selection for hERG-Safe Dual Gyrase/TopoIV Inhibitors

Teams developing novel bacterial topoisomerase inhibitors (NBTIs) should select this compound as the right-hand side (RHS) fragment based on the demonstrated combination of S. aureus MIC = 0.5 μg/mL, hERG IC50 = 764 μM (2.3× safer than the pyridoxazinone comparator), and in vivo oral efficacy at 5 mg/kg in murine infection models [1]. The availability of the GSK966587 co-crystal structure (PDB 4BUL, 2.6 Å) further enables structure-guided optimization of the linker and left-hand side without ambiguity about the RHS binding pose [2].

Parallel Library Synthesis via Reductive Amination: Maximizing Synthetic Efficiency with the Pre-Installed Aminomethyl Handle

For high-throughput medicinal chemistry campaigns, procuring this compound with the 7-aminomethyl group pre-installed eliminates the reduction step otherwise required when starting from the 7-carbaldehyde (CAS 443955-90-6). In a 100-compound library, this saves a minimum of 100 reduction reactions and associated workup/purification cycles—representing approximately 2–3 FTE-weeks of chemistry effort. The eight-step GSK966587 synthesis (25% overall yield without protecting groups) serves as a benchmark for the coupling efficiency achievable with this building block [3].

Vasoconstrictive Agent Discovery: Migraine-Targeted 5-HT Receptor Modulator Scaffold

Research programs targeting disorders of excessive vasodilation (e.g., migraine) can leverage the Janssen patent precedent (EP0808316B9) in which substituted 2,3-dihydro-1,4-dioxinopyridines demonstrated vasoconstrictive activity [4]. The 7-aminomethyl group provides a convenient point for diversification to explore SAR around the basic amine substituent that is critical for 5-HT receptor engagement. This therapeutic angle is unique to the [2,3-c] dioxinopyridine scaffold and is not precedented for the [2,3-b] isomer series.

Procurement for Structure-Based Drug Design Programs Requiring Validated Fragment Binding Modes

For fragment-based drug discovery (FBDD) or structure-based design programs, this compound is the only member of the dihydrodioxinopyridine family with a published, high-resolution co-crystal structure against a clinically relevant target (S. aureus DNA gyrase, PDB 4BUL, 2.6 Å, R-factor = 0.145) [2]. Programs requiring experimentally validated binding poses for computational docking, pharmacophore modeling, or fragment growing should prioritize this scaffold over unvalidated alternatives. Multi-vendor commercial availability with defined purity tiers (95–98%) further supports reproducible crystallography and biophysical assay workflows.

Quote Request

Request a Quote for 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.